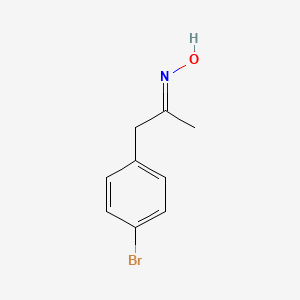
1-broMo-3,3-diMethylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-broMo-3,3-diMethylbut-1-ene is an organic compound with the molecular formula C6H11Br. It is a colorless, volatile liquid that is sensitive to light and has a slight solubility in chloroform and methanol . This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-broMo-3,3-diMethylbut-1-ene can be synthesized through the addition of hydrogen bromide to 3,3-dimethyl-1-butene. The reaction follows Markovnikov’s rule, where the hydrogen atom is added to the carbon with more hydrogen atoms, and the bromine atom is added to the carbon with fewer hydrogen atoms . The reaction is typically carried out at low temperatures, around -20 to 30°C, with cuprous halide as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of isoprene with hydrobromic acid or hydrogen bromide gas. The reaction is conducted at controlled temperatures with the addition of a cuprous halide catalyst to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-broMo-3,3-diMethylbut-1-ene undergoes various chemical reactions, including:
Addition Reactions: It reacts with hydrogen bromide to form 2-bromo-2,3-dimethylbutane.
Elimination Reactions: When treated with a strong base like sodium ethoxide, it can undergo elimination to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding epoxides using chlorine-promoted silver catalysts.
Common Reagents and Conditions
Hydrogen Bromide (HBr): Used in addition reactions to form bromoalkanes.
Sodium Ethoxide (NaOEt): Used in elimination reactions to form alkenes.
Chlorine-Promoted Silver Catalysts: Used in oxidation reactions to form epoxides.
Major Products Formed
2-bromo-2,3-dimethylbutane: Formed from the addition of hydrogen bromide.
Alkenes: Formed from elimination reactions.
Epoxides: Formed from oxidation reactions.
Scientific Research Applications
1-broMo-3,3-diMethylbut-1-ene has several applications in scientific research:
Catalysis and Surface Acidity Studies: Used to investigate the acidic properties of solid acid catalysts like HZSM-5 and Nb2O5.
Homogeneous Catalysis: Employed in studying hydroformylation processes catalyzed by rhodium complexes.
Photochemical Studies: Explored for its photoisomerization and photoinduced reactions in specific solvents.
Chemical Synthesis: Utilized in the synthesis and characterization of various chemical compounds, including bromo-based chalcone derivatives.
Mechanism of Action
The mechanism of action of 1-broMo-3,3-diMethylbut-1-ene involves electrophilic addition reactions. When it reacts with hydrogen bromide, the alkene undergoes protonation to form a carbocation intermediate. This intermediate then undergoes a methyl shift to stabilize the carbocation, followed by the addition of bromine to form the final product . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of carbocation intermediates .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,3-dimethyl-2-butene: Similar in structure but differs in the position of the bromine atom.
2-Bromo-3-methylpent-2-ene: Another bromoalkene with a different carbon chain structure.
Uniqueness
1-broMo-3,3-diMethylbut-1-ene is unique due to its specific structure, which allows it to undergo selective reactions and form specific products. Its ability to form stable carbocation intermediates makes it valuable in various chemical synthesis and research applications .
Properties
CAS No. |
13352-80-2 |
|---|---|
Molecular Formula |
C6H11Br |
Molecular Weight |
163.05554 |
Synonyms |
1-broMo-3,3-diMethylbut-1-ene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149428.png)



